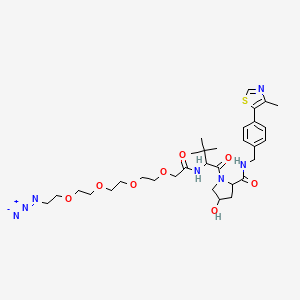
VH032-Peg2-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VH032-Peg2-NH2 is a compound used in the field of targeted protein degradation. It is a derivative of VH032, which is a ligand for the von Hippel-Lindau (VHL) protein. This compound is often used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins by recruiting them to the ubiquitin-proteasome system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of VH032-Peg2-NH2 typically involves the modification of VH032 with a polyethylene glycol (PEG) linker and an amine groupThe final step involves the deprotection of the amine group to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the compound’s purity and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
VH032-Peg2-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Coupling Reactions: The PEG linker allows for the conjugation of this compound to other molecules, such as target protein ligands.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with conditions typically involving mild bases and solvents like dichloromethane.
Coupling Reactions: Reagents such as carbodiimides and catalysts like N-hydroxysuccinimide are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various conjugates of this compound with target protein ligands, which are used in the development of PROTACs .
Applications De Recherche Scientifique
VH032-Peg2-NH2 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein function and regulation by selectively degrading specific proteins.
Medicine: Investigated for potential therapeutic applications in diseases where protein degradation is beneficial, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel drug candidates and chemical probes
Mécanisme D'action
VH032-Peg2-NH2 exerts its effects by binding to the von Hippel-Lindau (VHL) protein, which is part of the E3 ubiquitin ligase complex. This binding recruits the target protein to the ubiquitin-proteasome system, leading to its ubiquitination and subsequent degradation. The PEG linker and amine group facilitate the conjugation of this compound to various target protein ligands, enhancing its versatility in PROTAC synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
VH032: The parent compound, used as a ligand for VHL.
VH032-PEG2-NH-BOC: A Boc-protected derivative of VH032-Peg2-NH2, used as an intermediate in PROTAC synthesis
Uniqueness
This compound is unique due to its PEG linker and amine group, which provide flexibility in conjugation to various target protein ligands. This makes it a valuable tool in the development of PROTACs and other targeted protein degradation strategies .
Propriétés
Formule moléculaire |
C28H41N5O6S |
|---|---|
Poids moléculaire |
575.7 g/mol |
Nom IUPAC |
1-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H41N5O6S/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35) |
Clé InChI |
XWDVNBVOCHHWAD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate;hydrochloride](/img/structure/B10800973.png)



![10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride](/img/structure/B10800995.png)

![6-[[(4E,6E,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium](/img/structure/B10801005.png)
![4-[3-[[2-(6-methoxypyridin-3-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]methyl]imidazo[4,5-b]pyridin-6-yl]-2-methylbut-3-yn-2-amine](/img/structure/B10801007.png)
![2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B10801008.png)
